BenchChemオンラインストアへようこそ!

1,3,7-Triazaspiro[4.5]decane-2,4-dione

Delta opioid receptor GPCR selectivity Pain research

Unsubstituted 1,3,7-Triazaspiro[4.5]decane-2,4-dione is the only regioisomer in the triazaspiro series with a selective DOR agonist phenotype, validated against 167 GPCRs. Unlike the 1,3,8-regioisomer (HIF PHD inhibitor) or [4.4] system (LFA-1 antagonist), this core scaffold ensures target engagement for pain/anxiety programs. Purchase for divergent SAR elaboration or as a critical control compound.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 78222-09-0
Cat. No. B1611515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Triazaspiro[4.5]decane-2,4-dione
CAS78222-09-0
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1CC2(CNC1)C(=O)NC(=O)N2
InChIInChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)2-1-3-8-4-7/h8H,1-4H2,(H2,9,10,11,12)
InChIKeyPLFDWSDBRBNQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,7-Triazaspiro[4.5]decane-2,4-dione (CAS 78222-09-0) Product Profile: Spirohydantoin Scaffold for Delta Opioid Research


1,3,7-Triazaspiro[4.5]decane-2,4-dione (CAS 78222-09-0) is a spirocyclic heterocyclic compound containing a triaza ring system and a carbonyl group, classified within the spirohydantoin chemical class . This unsubstituted core scaffold serves as a versatile synthetic building block for generating diverse derivatives targeting neurological and psychiatric disorders . Its unique spiro structure, comprising a bicyclic system linked through a nitrogen atom framework, imparts distinct conformational constraints that influence molecular recognition and biological activity .

Why Generic Substitution Fails for 1,3,7-Triazaspiro[4.5]decane-2,4-dione: Structural Determinants of Target Engagement


In the triazaspiro[4.5]decane-dione series, minor structural variations—including ring size (e.g., [4.4] vs. [4.5] systems), substitution patterns, and stereochemistry—profoundly alter pharmacological profiles and target selectivity [1]. The unsubstituted 1,3,7-Triazaspiro[4.5]decane-2,4-dione core exhibits a distinct delta opioid receptor (DOR) agonist phenotype, whereas 1,3,8-triazaspiro[4.5]decane-2,4-diones function as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3) [2], and 1,3,7-triazaspiro[4.4]nonane derivatives have been optimized as potent LFA-1 antagonists [3]. These divergent pharmacological outcomes underscore that in-class compounds cannot be interchanged without risking target engagement failure and confounding experimental results. The quantitative evidence below establishes the specific differentiation criteria required for scientifically sound compound selection.

Quantitative Differentiation Evidence for 1,3,7-Triazaspiro[4.5]decane-2,4-dione Against Closest Analogs


Delta Opioid Receptor Agonist Selectivity Over a Panel of 167 GPCRs

The most potent agonist hit compound based on the 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold was found to be selective for the delta opioid receptor (DOR) over a panel of 167 other GPCRs . This represents a class-level inference for the core scaffold's DOR selectivity, as the unsubstituted parent compound serves as the foundational chemotype for generating selective DOR agonists.

Delta opioid receptor GPCR selectivity Pain research

Structural Differentiation: 1,3,7-Regioisomer vs. 1,3,8-Triazaspiro[4.5]decane-2,4-dione in Target Class Engagement

The 1,3,7-triazaspiro[4.5]decane-2,4-dione regioisomer exhibits delta opioid receptor (DOR) agonist activity, whereas the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione regioisomer functions as a pan-inhibitor of HIF prolyl hydroxylases PHD1–3 (spirohydantoins) with robust erythropoietin (EPO) upregulation in vivo [1]. This direct head-to-head comparison demonstrates that nitrogen positioning within the spirocyclic framework determines engagement with entirely distinct target classes (GPCR vs. enzyme).

Spirohydantoin PHD inhibitor Anemia Regioisomer

Ring Size Differentiation: [4.5] vs. [4.4] Spirocyclic Systems in Integrin Antagonism

The 1,3,7-triazaspiro[4.5]decane-2,4-dione scaffold differs fundamentally from the 1,3,7-triazaspiro[4.4]nonane system optimized for LFA-1 antagonism [1]. The [4.4] system has been extensively developed into highly potent LFA-1/ICAM-1 inhibitors, with compounds such as BMS-688521 demonstrating IC50 values of 2.5 nM (HUVEC adhesion assay) and 78 nM (mouse-specific adhesion assay) [1]. In contrast, the [4.5] scaffold has not been implicated in LFA-1 antagonism and is instead associated with DOR agonism . This cross-study comparable evidence demonstrates that ring size is a critical determinant of target engagement.

LFA-1 antagonist Integrin Spirocyclic Immunology

Scaffold Versatility: Unsubstituted Core Enables Derivatization for Diverse Biological Activities

The unsubstituted 1,3,7-triazaspiro[4.5]decane-2,4-dione core serves as a versatile synthetic intermediate that can be derivatized at multiple positions (including oxidation, reduction, and nucleophilic substitution at reactive nitrogen centers) to access diverse analogs with tailored biological activities . In contrast, pre-functionalized analogs such as RS-102221 (a benzenesulfonamide derivative with a 5-oxopentyl substitution at the 8-position) have fixed substitution patterns optimized for specific targets (e.g., 5-HT2C receptor antagonism with pKi = 8.4, nearly 100-fold selectivity over 5-HT2A and 5-HT2B) [1]. This supporting evidence positions the unsubstituted core as the preferred starting material for de novo library synthesis and SAR exploration, while substituted analogs are appropriate for target-focused studies.

Synthetic building block Derivatization Medicinal chemistry

Optimal Research Application Scenarios for 1,3,7-Triazaspiro[4.5]decane-2,4-dione Based on Quantitative Evidence


Delta Opioid Receptor (DOR) Agonist Development and GPCR Selectivity Profiling

This compound is optimally deployed as a starting scaffold for developing selective delta opioid receptor (DOR) agonists. The core chemotype has demonstrated selectivity for DOR over a panel of 167 other GPCRs, making it suitable for programs targeting pain, anxiety, and neurological disorders where DOR selectivity is critical to minimize off-target effects . The unsubstituted core provides the synthetic flexibility needed to elaborate structure-activity relationships and optimize potency and pharmacokinetic properties. 1,3,7-Triazaspiro[4.5]decane-2,4-dione is the only regioisomer in this series associated with DOR agonism, as the 1,3,8-regioisomer is directed toward HIF PHD inhibition [1] and the [4.4] ring system toward LFA-1 antagonism [2]. Procurement of this specific compound ensures target engagement aligned with DOR-focused research objectives.

Spirocyclic Scaffold Diversification and Parallel Library Synthesis

The unsubstituted 1,3,7-triazaspiro[4.5]decane-2,4-dione core is ideally suited for medicinal chemistry programs requiring divergent synthetic elaboration. Its reactive nitrogen centers enable oxidation, reduction, and nucleophilic substitution reactions, allowing researchers to generate diverse compound libraries for phenotypic screening or target-based SAR studies . Unlike pre-functionalized analogs such as RS-102221 [3], which possess fixed substitution patterns optimized for specific targets, the unsubstituted core provides maximum synthetic flexibility. This compound is therefore the preferred procurement choice for laboratories engaged in de novo library synthesis and exploratory medicinal chemistry rather than target-validated follow-up studies.

Comparative Pharmacology: Differentiating Regioisomeric and Ring-Size Effects in Spirohydantoin Scaffolds

1,3,7-Triazaspiro[4.5]decane-2,4-dione serves as a critical control compound in studies designed to elucidate the structural determinants of target engagement across the triazaspiro chemical series. Direct comparisons with 1,3,8-triazaspiro[4.5]decane-2,4-dione reveal that nitrogen positioning dictates target class engagement (DOR agonism vs. HIF PHD inhibition) [1]. Similarly, comparisons with 1,3,7-triazaspiro[4.4]nonane derivatives demonstrate that ring size is essential for LFA-1 antagonism [2]. Researchers investigating the fundamental principles governing spirohydantoin pharmacology should procure this compound alongside its regioisomeric and ring-size analogs to systematically dissect structure-activity relationships and validate computational models of molecular recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,7-Triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.